N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c1-8-6-11(20(2)19-8)18-12(21)17-10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZCAOAGIHTTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1,3-dimethyl-5-aminopyrazole with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form.
Types of Reactions:
Oxidation: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the urea linkage or the aromatic ring may be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives or modified aromatic compounds.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins, while the urea linkage provides hydrogen-bonding capabilities, contributing to its binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure is compared below with key analogs (Table 1), highlighting substituent variations and their functional implications.
Key Observations:
- Pyrazole vs. Phenyl Substituents : The target compound’s 1,3-dimethylpyrazole group introduces rigidity compared to simpler aryl groups in fluometuron or CTPPU. This may improve target selectivity in biological systems .
- Trifluoromethyl Positioning : The 3-CF₃ group is conserved in CTPPU, fluometuron, and PET radioligands, suggesting its critical role in hydrophobic interactions. However, halogen substitutions (e.g., 6-fluoro in Radioligand 53) enhance binding affinity in certain contexts .
- Biological Activity : CTPPU’s anticancer activity against NSCLC cells correlates with its chloro-CF₃-phenyl group, while the target compound’s pyrazole moiety may modulate solubility or kinase inhibition profiles .
Functional Comparisons
- Anticancer Potential: CTPPU induces NSCLC cell cycle arrest via undefined mechanisms, likely involving kinase modulation.
- Pesticidal Applications : Fluometuron’s simplicity (N,N-dimethyl urea) allows broad-spectrum herbicidal activity. The target compound’s pyrazole may confer resistance to metabolic degradation, enhancing environmental persistence .
- Radioligand Affinity: Substituents on the N'-aryl group critically influence binding. For instance, 6-fluoro substitution in Radioligand 53 improves affinity by 30% compared to non-halogenated analogs, whereas methyl or additional CF₃ groups reduce affinity .
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea is a compound of increasing interest in pharmaceutical research due to its potential biological activities. The unique structural features of this compound, particularly the pyrazole and trifluoromethyl groups, suggest a range of interactions with biological systems. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Key Features
- Pyrazole moiety : Known for its diverse pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Anti-inflammatory Properties
Research indicates that compounds with pyrazole structures exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 54.65 | Standard anti-inflammatory |
A study by Sivaramakarthikeyan et al. reported that certain pyrazole derivatives demonstrated comparable anti-inflammatory effects to diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Analgesic Effects
In vivo studies have shown that pyrazole derivatives can also possess analgesic properties. For example, some compounds exhibited significant pain relief in animal models, suggesting their potential for treating pain-related conditions.
Anticancer Activity
Emerging research highlights the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies
- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their COX-2 inhibitory activities. The results indicated that some compounds exhibited IC50 values significantly lower than those of traditional NSAIDs .
- Toxicological Assessment : Acute toxicity studies revealed that certain pyrazole derivatives had high safety margins, with lethal doses exceeding 2000 mg/kg in animal models . This suggests a favorable therapeutic index for further development.
Q & A
Q. What are the established synthetic methodologies for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea?
The synthesis of substituted ureas typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For pyrazole-containing ureas, a common approach is the reaction of a pyrazole-amine with an aryl isocyanate derivative. For example, a related procedure () uses K₂CO₃ as a base in DMF to facilitate nucleophilic substitution between thiol-containing precursors and alkyl halides. Adapting this method, the target compound could be synthesized by reacting 1,3-dimethyl-1H-pyrazol-5-amine with 3-(trifluoromethyl)phenyl isocyanate under inert conditions. Purification may involve column chromatography or recrystallization to isolate the urea product .
Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the urea linkage (NH protons typically appear as broad peaks at δ ~6–8 ppm) and substituent integration (e.g., trifluoromethyl and pyrazole methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of urea C=O stretching vibrations (~1640–1680 cm⁻¹) .
Q. What are the known biological or pharmacological targets of structurally related urea derivatives?
Ureas with trifluoromethyl and heterocyclic groups are often explored as kinase inhibitors or ion channel modulators. For instance, NS1608 (N-(3-(trifluoromethyl)phenyl)-N′-(2-hydroxy-5-chlorophenyl)urea) is a potassium channel activator (). The trifluoromethyl group enhances metabolic stability and binding affinity, while the pyrazole moiety may interact with hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal structure of this compound influence its physicochemical properties?
Urea derivatives form robust hydrogen-bonding networks due to their NH and C=O groups. Graph set analysis ( ) can classify these interactions (e.g., R₂²(8) motifs). For example, in related compounds, intermolecular N–H···O bonds create dimers or chains, affecting solubility and melting points. X-ray crystallography using SHELX software ( ) is critical for resolving these interactions .
Q. What structural modifications could optimize this compound's bioactivity, and how are structure-activity relationships (SAR) analyzed?
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole ring may enhance target binding ().
- Urea Linker Flexibility : Replacing the urea with thiourea or amide groups alters hydrogen-bonding capacity and pharmacokinetics.
- SAR Workflow : Bioassays (e.g., IC₅₀ determination) paired with computational docking (e.g., molecular dynamics simulations) identify critical pharmacophores .
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Challenges include:
- Disorder in Trifluoromethyl Groups : CF₃ groups often exhibit rotational disorder, complicating refinement. Using high-resolution data (d-spacing < 1 Å) and restraints in SHELXL () improves model accuracy.
- Hydrogen Atom Positioning : Neutron diffraction or low-temperature X-ray studies may be required to resolve NH positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
